trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid
Description
These compounds belong to a class of pyrrolidine carboxylic acids featuring a tert-butoxycarbonyl (Boc) protecting group and aromatic substituents on the pyrrolidine ring. The Boc group is critical for protecting the amine functionality during synthetic processes, while the substituted phenyl ring modulates physicochemical properties and biological activity .
Key structural attributes of this compound class include:
- Pyrrolidine backbone: A five-membered nitrogen-containing ring.
- Boc protection: Enhances solubility in organic solvents and stabilizes the amine during synthesis.
- Aromatic substituents: Influence electronic, steric, and hydrophobic properties.
Properties
Molecular Formula |
C18H25NO6 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
4-(2,4-dimethoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(22)19-9-13(14(10-19)16(20)21)12-7-6-11(23-4)8-15(12)24-5/h6-8,13-14H,9-10H2,1-5H3,(H,20,21) |
InChI Key |
ATPJSCRRUKTQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl carbamate and 2,4-dimethoxybenzaldehyde.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction.
Protection and Deprotection Steps: Protecting groups like tert-butoxycarbonyl (Boc) are used to protect reactive amine groups during the synthesis. These groups are later removed under acidic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Recent studies have highlighted the potential of pyrrolidine derivatives, including trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid, in developing antiviral agents. Compounds with similar structures have demonstrated effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus . The incorporation of β-amino acid moieties in heterocyclic compounds has been shown to enhance their antiviral properties, indicating a promising avenue for further research into this compound's efficacy .
2. Anticancer Research
The compound's structural properties make it a candidate for exploring its role as a potential anticancer agent. Studies focusing on CDC42 inhibitors, which are crucial in cancer cell signaling pathways, suggest that derivatives of pyrrolidine can be optimized for improved pharmacokinetic profiles and anticancer activity . The modification of the pyrrolidine ring may yield compounds with enhanced selectivity and potency against cancer cells.
3. Synthesis of Novel Therapeutics
The versatility of the pyrrolidine structure allows for the synthesis of various derivatives that can be tailored for specific therapeutic targets. For instance, combinatorial chemistry techniques have been employed to create libraries of pyrrolidine-based compounds that exhibit diverse biological activities, including anti-inflammatory and antibacterial effects . This approach not only accelerates drug discovery but also aids in identifying lead compounds for further development.
Agricultural Applications
1. Agrochemical Development
There is emerging interest in utilizing pyrrolidine derivatives as agrochemicals due to their potential efficacy in pest control and plant growth regulation. Compounds with similar functional groups have shown promise as insecticides and fungicides, suggesting that this compound could be explored for similar applications . The effectiveness of these compounds can be attributed to their ability to disrupt biological processes in pests while being less harmful to non-target organisms.
Material Science Applications
1. Polymer Chemistry
The unique chemical structure of this compound may also find applications in polymer chemistry. Its ability to form stable bonds with other monomers can lead to the development of new materials with desirable properties such as increased thermal stability and mechanical strength. Research into the polymerization of such compounds could yield innovative materials suitable for various industrial applications.
Case Studies
Mechanism of Action
The mechanism of action of trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes data for closely related derivatives, highlighting variations in substituents and their impacts:
Key Research Findings and Trends
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., CF₃, Cl, F) : Enhance metabolic stability and lipophilicity, making these derivatives suitable for CNS-targeting drug candidates . The trifluoromethyl group in CAS 169248-97-9 increases molecular weight (359.34 g/mol) and contributes to high thermal stability .
- Electron-donating groups (e.g., OCH₃, CH₃): Improve solubility in aqueous media.
Structural and Functional Divergence
Biological Activity
Trans-1-(Tert-butoxycarbonyl)-4-(24-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a dimethoxy-substituted phenyl ring, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H25NO6, with a molar mass of 351.39 g/mol. The compound features:
- Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
- Tert-butoxycarbonyl group : Commonly used as a protecting group in organic synthesis.
- Dimethoxyphenyl substituent : Contributes to the compound's chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from readily available materials such as tert-butyl carbamate and 2,4-dimethoxybenzaldehyde. Key steps include:
- Formation of the Pyrrolidine Ring : Cyclization reactions lead to the formation of the pyrrolidine structure.
- Protection and Deprotection Steps : The Boc group protects reactive amine functionalities during synthesis, which can be removed under acidic conditions.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. For example, certain pyrrolidine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound could possess similar effects .
Inhibition of Fibrosis
Recent studies have highlighted the role of pyrrolidine derivatives in inhibiting fibrosis-related pathways. Compounds exhibiting structural similarities have been shown to reduce collagen production and expression of fibrosis markers such as COL1A1 in liver cells . This suggests that this compound may also contribute to anti-fibrotic activity.
Research Findings
Case Studies
While direct case studies involving this compound are sparse, related compounds have been evaluated in various models:
- In Vitro Studies : Compounds structurally akin to this compound have shown significant inhibition rates against fibrosis markers in liver cell lines .
- Animal Models : Similar pyrrolidine derivatives have been tested for their efficacy in reducing inflammation and fibrosis in vivo, providing insights into their potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
